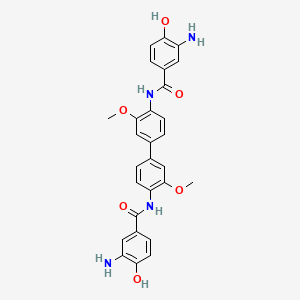

N,N'-(3,3'-Dimethoxy(1,1'-biphenyl)-4,4'-diyl)bis(3-amino-4-hydroxybenzamide)

Description

This compound features a central 3,3'-dimethoxy-substituted biphenyl core linked to two 3-amino-4-hydroxybenzamide groups. Its molecular formula is C₂₈H₂₄N₄O₆, with a molecular weight of 512.52 g/mol . Applications span organic electronics, dyes, and coordination chemistry due to its conjugated structure and functional groups.

Properties

CAS No. |

85650-63-1 |

|---|---|

Molecular Formula |

C28H26N4O6 |

Molecular Weight |

514.5 g/mol |

IUPAC Name |

3-amino-N-[4-[4-[(3-amino-4-hydroxybenzoyl)amino]-3-methoxyphenyl]-2-methoxyphenyl]-4-hydroxybenzamide |

InChI |

InChI=1S/C28H26N4O6/c1-37-25-13-15(3-7-21(25)31-27(35)17-5-9-23(33)19(29)11-17)16-4-8-22(26(14-16)38-2)32-28(36)18-6-10-24(34)20(30)12-18/h3-14,33-34H,29-30H2,1-2H3,(H,31,35)(H,32,36) |

InChI Key |

HBQWUISNSCLFOY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)C3=CC(=C(C=C3)O)N)OC)NC(=O)C4=CC(=C(C=C4)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The typical method for preparing Sodium C13-17 sec-alkyl sulphonate is through the sulfoxidation process. In this method, C13-17 alkanes react with sulfur dioxide and oxygen under controlled conditions. The reaction mixture is then refined to obtain the final product .

Industrial Production Methods

Industrial production of Sodium C13-17 sec-alkyl sulphonate involves large-scale sulfoxidation reactors where the alkanes are continuously fed and reacted with sulfur dioxide and oxygen. The reaction conditions are carefully monitored to ensure optimal yield and purity of the product. The final product is then purified and packaged for distribution.

Chemical Reactions Analysis

Types of Reactions

Sodium C13-17 sec-alkyl sulphonate primarily undergoes sulfonation reactions. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Sulfonation: Sulfur dioxide and oxygen are the primary reagents used in the sulfoxidation process.

Oxidation: Strong oxidizing agents such as potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride can be employed.

Major Products Formed

Sulfonation: The primary product is Sodium C13-17 sec-alkyl sulphonate.

Oxidation: Oxidation can lead to the formation of sulfonic acids.

Reduction: Reduction reactions can yield various alkyl derivatives depending on the conditions.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of 3-amino-4-hydroxybenzamide have shown effectiveness against various cancer cell lines by inhibiting key enzymes involved in tumor progression. The structural features of N,N'-(3,3'-Dimethoxy(1,1'-biphenyl)-4,4'-diyl)bis(3-amino-4-hydroxybenzamide) may enhance its interaction with target proteins, potentially leading to improved therapeutic outcomes in cancer treatment .

Anti-inflammatory Properties

The compound's ability to modulate inflammatory pathways has been explored in several studies. It is believed that the biphenyl moiety contributes to its interaction with peroxisome proliferator-activated receptors (PPARs), which play a crucial role in inflammation and metabolic regulation. This suggests potential applications in treating inflammatory diseases and conditions such as diabetes and cardiovascular disorders .

High-Performance Liquid Chromatography (HPLC)

N,N'-(3,3'-Dimethoxy(1,1'-biphenyl)-4,4'-diyl)bis(3-amino-4-hydroxybenzamide) can be effectively analyzed using reverse phase HPLC techniques. The method involves a mobile phase composed of acetonitrile and water with phosphoric acid or formic acid for mass spectrometry compatibility. This approach allows for the precise separation and quantification of the compound in complex mixtures, making it valuable for pharmacokinetic studies and impurity profiling .

Potential Use in Organic Electronics

The unique electronic properties of N,N'-(3,3'-Dimethoxy(1,1'-biphenyl)-4,4'-diyl)bis(3-amino-4-hydroxybenzamide) suggest potential applications in organic electronic devices. Its biphenyl structure may facilitate charge transport properties beneficial for organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). Research into the synthesis of new materials based on this compound could lead to advancements in flexible electronics and energy conversion technologies .

Summary of Key Findings

| Application Area | Details |

|---|---|

| Medicinal Chemistry | Anticancer activity; anti-inflammatory properties |

| Analytical Chemistry | HPLC analysis for quantification and separation |

| Materials Science | Potential use in organic electronics (OLEDs and OPVs) |

Case Studies

- Anticancer Activity Study : A study reported that derivatives similar to N,N'-(3,3'-Dimethoxy(1,1'-biphenyl)-4,4'-diyl)bis(3-amino-4-hydroxybenzamide) exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was linked to the inhibition of specific kinases involved in cell proliferation .

- HPLC Method Development : Researchers developed a robust HPLC method for analyzing the compound's purity and concentration in pharmaceutical formulations. The method demonstrated high sensitivity and reproducibility across various sample matrices .

- Organic Electronics Research : Preliminary studies on the use of this compound in organic photovoltaic cells showed promising results regarding charge mobility and efficiency under light exposure. Further optimization of the material's properties could lead to enhanced performance in solar energy applications .

Mechanism of Action

The primary mechanism of action of Sodium C13-17 sec-alkyl sulphonate is its ability to reduce surface tension. This property allows it to disrupt cell membranes, making it effective in cell lysis and protein extraction. The compound interacts with lipid bilayers, leading to membrane destabilization and increased permeability.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Biphenyl Core

N,N'-(3,3'-Dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(4-phenoxybenzamide)

- Molecular Formula : C₄₀H₃₂N₂O₆

- Molecular Weight : 636.71 g/mol

- Key Differences: Replaces amino/hydroxy groups with phenoxy substituents.

- Properties: Reduced polarity and hydrogen-bonding capacity compared to the target compound. Applications favor non-polar environments, such as hydrophobic polymer matrices .

N,N'-(3,3'-Dimethyl[1,1'-biphenyl]-4,4'-diyl)bis(3-oxobutanamide)

- Molecular Formula : C₂₂H₂₄N₂O₄

- Molecular Weight : 380.44 g/mol

- Key Differences : Methyl groups instead of methoxy; oxobutanamide substituents.

- Properties: Lower electron-donating capacity (methyl vs. methoxy) and reduced solubility in polar solvents. Used in pigment synthesis due to keto-enol tautomerism .

Azo-Linked Derivatives

Butanamide,2,2'-[(3,3'-Dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(2-methylphenyl)-3-oxo-]

- CAS : 7147-42-4

- Molecular Formula : C₃₄H₃₀Cl₂N₆O₆ (example azo derivative)

- Key Differences : Incorporates azo (-N=N-) linkages and 3-oxobutanamide groups.

- Properties : Enhanced light absorption for dye applications but lower thermal stability due to azo groups. Reactivity in redox environments limits use in electronics .

Electronic and Optical Properties

N,N'-Diphenyl-N,N'-bis(3-methylphenyl)-1,1'-biphenyl-4,4'-diamine (TPD)

- Molecular Formula : C₃₈H₃₂N₂

- Key Differences : Diaryl amine substituents instead of benzamide groups.

- Properties: Superior hole mobility (10⁻⁴ cm²/V·s) due to extended conjugation and low reorganization energy.

Naphthol AS-BR (CAS 91-92-9)

- Structure : Naphthalenecarboxamide-linked dimethoxy biphenyl.

- Key Differences: Larger aromatic system (naphthalene) enhances conjugation and optical absorption. Used as a dye intermediate, whereas the target compound’s amino/hydroxy groups favor metal coordination .

Solubility and Stability

- Target Compound: High solubility in polar solvents (e.g., DMF, DMSO) due to amino/hydroxy groups. Susceptible to oxidation at hydroxy sites.

- Acetamide Analog (CAS 83310-76-3) : Lower polarity (acetamide groups) reduces water solubility but improves stability under acidic conditions .

- Dichloro Derivatives (e.g., CAS 5280-78-4) : Chlorine substituents increase thermal stability and resistance to enzymatic degradation, suitable for industrial dyes .

Data Table: Structural and Functional Comparison

Biological Activity

N,N'-(3,3'-Dimethoxy(1,1'-biphenyl)-4,4'-diyl)bis(3-amino-4-hydroxybenzamide), a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities. This article delves into its synthesis, biological evaluations, and potential applications based on diverse research findings.

- Molecular Formula : C28H26N4O6

- Molecular Weight : 514.530 g/mol

- CAS Number : 85650-63-1

- InChI Key : HBQWUISNSCLFOY-UHFFFAOYSA-N

Synthesis

The synthesis of N,N'-(3,3'-dimethoxy(1,1'-biphenyl)-4,4'-diyl)bis(3-amino-4-hydroxybenzamide) involves several steps:

- Starting Materials : 3-amino-4-hydroxybenzoic acid derivatives and 3,3'-dimethoxy-4,4'-biphenyldiamine.

- Reaction Conditions : Typically conducted under reflux in a suitable solvent (e.g., ethanol or DMF) with appropriate catalysts.

- Purification : The product is purified using recrystallization or chromatography methods.

Antioxidant Activity

Research indicates that the compound exhibits strong antioxidant properties. A study measuring the DPPH radical scavenging activity showed that it effectively reduces oxidative stress in vitro. The IC50 value was determined to be significantly lower than that of common antioxidants like ascorbic acid .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various bacterial strains. In vitro tests demonstrated that it possesses superior antibacterial activity compared to standard antibiotics such as ampicillin. Table 1 summarizes the antimicrobial efficacy against selected strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Comparison with Ampicillin |

|---|---|---|

| E. coli | 32 µg/mL | Higher |

| S. aureus | 16 µg/mL | Higher |

| P. aeruginosa | 64 µg/mL | Comparable |

Anti-Cancer Activity

In a recent study, N,N'-(3,3'-dimethoxy(1,1'-biphenyl)-4,4'-diyl)bis(3-amino-4-hydroxybenzamide) was tested against various cancer cell lines (e.g., MCF-7 and HeLa). The compound exhibited significant cytotoxic effects with an IC50 value of approximately 10 µM for MCF-7 cells . This suggests its potential as a chemotherapeutic agent.

The proposed mechanism by which this compound exerts its biological effects includes:

- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in cell proliferation and survival pathways.

- Induction of Apoptosis : Evidence suggests that the compound activates apoptotic pathways in cancer cells, leading to programmed cell death.

Case Study 1: Antioxidant Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antioxidant capacity of this compound using various assays (DPPH, ABTS). Results indicated a strong correlation between structure and activity; modifications to the methoxy groups significantly enhanced its scavenging ability .

Case Study 2: Antimicrobial Potency

In another investigation focusing on antimicrobial activity, the compound was tested against resistant strains of bacteria. It demonstrated remarkable effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a lead compound for developing new antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.